molecular formula C36H30BP B179377 Triphenylphosphine triphenylborane CAS No. 3053-68-7

Triphenylphosphine triphenylborane

Cat. No.: B179377
CAS No.: 3053-68-7
M. Wt: 504.4 g/mol
InChI Key: QLAGHGSFXJZWKY-UHFFFAOYSA-N
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Future Directions

Triarylboranes, including the Triphenylborane-triphenylphosphine complex, have a wide range of useful properties and applications. They have been greatly influential in research in the fields of optoelectronics, anion sensors, and bioimaging agents . The future directions of this compound could involve further exploration of its potential applications in these and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The Triphenylphosphine triphenylborane is typically synthesized through a transesterification reaction between triphenylphosphine and triphenylborane. The reaction can be represented as follows :

(C6H5)3PO+(C6H5)3BCO2H(C6H5)3POCH2(C6H5)3B+H2O(C6H5)3PO + (C6H5)3BCO2H → (C6H5)3POCH2(C6H5)3B + H2O (C6H5)3PO+(C6H5)3BCO2H→(C6H5)3POCH2(C6H5)3B+H2O

Industrial Production Methods: Industrial production of this complex involves the reaction of triphenylphosphine with triphenylborane under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and triphenylphosphine are used.

    Substitution: Reagents like azides and acid chlorides are commonly used.

Major Products:

    Oxidation: Triphenylphosphine oxide and triphenylborane oxide.

    Reduction: Arylthiols.

    Substitution: Amines and phosphine oxides.

Comparison with Similar Compounds

Properties

IUPAC Name

triphenylborane;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGHGSFXJZWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454499
Record name Triphenylborane--triphenylphosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3053-68-7
Record name Triphenylborane--triphenylphosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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